molecular formula C14H18O4 B12615650 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one CAS No. 918814-68-3

1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one

Cat. No.: B12615650
CAS No.: 918814-68-3
M. Wt: 250.29 g/mol
InChI Key: RQWPOUCIZILFQC-UHFFFAOYSA-N
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Description

1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one is an organic compound with a complex structure that includes hydroxyl groups, an allyl ether, and a ketone

Preparation Methods

The synthesis of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one can be achieved through several routes. One common method involves the reaction of 2,6-dihydroxy-4-[(prop-2-en-1-yl)oxy]benzaldehyde with 3-methylbutan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the allyl ether and ketone groups can interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one can be compared with similar compounds such as:

Properties

CAS No.

918814-68-3

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C14H18O4/c1-4-5-18-10-7-12(16)14(13(17)8-10)11(15)6-9(2)3/h4,7-9,16-17H,1,5-6H2,2-3H3

InChI Key

RQWPOUCIZILFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C=C1O)OCC=C)O

Origin of Product

United States

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